molecular formula C11H20N4 B13630969 (1-(4-Ethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine

(1-(4-Ethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine

Cat. No.: B13630969
M. Wt: 208.30 g/mol
InChI Key: YPEWRCOCXHIQAW-UHFFFAOYSA-N
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Description

(1-(4-Ethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanamine is a triazole-derived compound characterized by a methanamine group attached to the 4-position of a 1,2,3-triazole ring, which is further substituted at the 1-position by a 4-ethylcyclohexyl group. Its synthesis likely follows the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method widely employed for 1,4-disubstituted triazoles .

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

[1-(4-ethylcyclohexyl)triazol-4-yl]methanamine

InChI

InChI=1S/C11H20N4/c1-2-9-3-5-11(6-4-9)15-8-10(7-12)13-14-15/h8-9,11H,2-7,12H2,1H3

InChI Key

YPEWRCOCXHIQAW-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)N2C=C(N=N2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Ethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Substitution on the Cyclohexyl Ring: The cyclohexyl ring is substituted with an ethyl group through a Friedel-Crafts alkylation reaction.

    Attachment of the Methanamine Group: The final step involves the attachment of the methanamine group to the triazole ring, which can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methanamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: Used in the development of biological probes for studying enzyme activities.

    Drug Development:

Medicine

    Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

    Anticancer Agents: Potential use in the development of anticancer drugs due to its ability to interact with biological targets.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-(4-Ethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The triazolylmethanamine scaffold is highly modular, with substituents influencing physicochemical and biological properties. Key analogs include:

Compound Name Substituent (R) Molecular Weight Key Features Reference
(1-(4-Ethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanamine 4-Ethylcyclohexyl 223.3 (calc.) Bulky aliphatic group; discontinued due to stability/synthesis challenges
[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine 4-Methylphenyl 188.2 Aromatic substituent; commercially available, enhanced π-π interactions
(1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine HCl Thiophen-2-ylmethyl 230.7 (HCl salt) Heteroaromatic group; hydrochloride salt improves solubility
[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine 4-Bromophenyl 256.1 Halogenated aryl group; potential for cross-coupling reactions
[1-(Tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl]methanamine Tetrahydro-2H-thiopyran-4-yl 198.29 Sulfur-containing cyclic substituent; moderate hydrophobicity

Key Observations :

  • Aliphatic vs. Aromatic Substituents : The 4-ethylcyclohexyl group in the target compound introduces steric bulk and hydrophobicity compared to aromatic substituents (e.g., 4-methylphenyl in ), which may reduce aqueous solubility and hinder biological uptake.
  • Electronic Effects : Electron-withdrawing groups (e.g., bromine in ) enhance electrophilicity, whereas electron-donating groups (e.g., methyl in ) stabilize the triazole core.
  • Salt Forms : Hydrochloride salts (e.g., ) improve solubility and crystallinity, a feature absent in the target compound, possibly contributing to its discontinuation.

Physicochemical Properties

Property Target Compound [1-(4-Methylphenyl)-...]methanamine (1-(Thiophen-2-ylmethyl)-...)methanamine HCl
Molecular Weight 223.3 (calc.) 188.2 230.7
Predicted Density ~1.2 g/cm³ 1.25 g/cm³ 1.46 g/cm³
Boiling Point ~300–350°C (est.) Not reported 400.6°C (predicted)
Solubility Low (hydrophobic R) Moderate (aromatic R) High (HCl salt)

Insights :

  • The ethylcyclohexyl group likely reduces aqueous solubility compared to aryl or heteroaryl analogs.
  • Hydrochloride salts (e.g., ) enhance solubility, making them more viable for pharmaceutical applications.

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